REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.[B-](F)(F)(F)[CH3:22].[K+].C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:22][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1 |f:1.2,3.4.5,8.9.10.11|
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Name
|
|
Quantity
|
5 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
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Name
|
|
Quantity
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2.62 g
|
Type
|
reactant
|
Smiles
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[B-](C)(F)(F)F.[K+]
|
Name
|
cesium carbonate
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Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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at reflux for 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled down to ambient and
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Type
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CUSTOM
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Details
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partitioned between EtOAc (100 mL) and water (100 mL)
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
WASH
|
Details
|
washed with 1N HCl (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.903 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |